molecular formula C10H7F2N3 B2357667 4-(3,4-Difluorophenyl)pyrimidin-2-amine CAS No. 1248370-53-7

4-(3,4-Difluorophenyl)pyrimidin-2-amine

Cat. No.: B2357667
CAS No.: 1248370-53-7
M. Wt: 207.184
InChI Key: WBSIJTZQXOULKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Difluorophenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a 3,4-difluorophenyl substituent at the 4-position of the pyrimidine ring. The fluorine atoms at the phenyl ring enhance lipophilicity and metabolic stability, making this compound a key intermediate in medicinal chemistry, particularly in the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists such as SNAP-7941 and FE@SNAP . Its structural rigidity and electronic properties are critical for receptor binding and pharmacological activity.

Properties

IUPAC Name

4-(3,4-difluorophenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3/c11-7-2-1-6(5-8(7)12)9-3-4-14-10(13)15-9/h1-5H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSIJTZQXOULKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=NC=C2)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3,4-Difluorophenyl)pyrimidin-2-amine typically involves the reaction of 3,4-difluoroaniline with a pyrimidine derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3,4-difluoroaniline reacts with a pyrimidine boronic acid or ester in the presence of a palladium catalyst and a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

4-(3,4-Difluorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrimidine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Scientific Research Applications

4-(3,4-Difluorophenyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. Its degree of lipophilicity allows it to diffuse easily into cells, where it can inhibit or activate specific pathways. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exhibiting antitumor effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine
  • Substituent : Difluoromethoxy (-OCHF₂) at the para position of the phenyl ring.
  • Key Differences :
    • The -OCHF₂ group introduces both electron-withdrawing (fluorine) and electron-donating (oxygen) effects, contrasting with the purely electron-withdrawing 3,4-difluorophenyl group.
    • Increased molecular weight (337.38 g/mol vs. 237.22 g/mol for the target compound) due to the additional oxygen atom .
4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine
  • Substituents: Single fluorine at the para position and a morpholino group.
  • Key Differences: Morpholino substituent enhances solubility via hydrophilic interactions but reduces lipophilicity. Single fluorine reduces steric hindrance compared to the 3,4-difluoro substitution .
4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine
  • Substituents : Methoxy (-OCH₃) groups at the 3- and 4-positions.
  • Key Differences :
    • Methoxy groups are electron-donating, opposing the electron-withdrawing fluorine substituents.
    • Larger substituent size (van der Waals volume: ~30 ų for -OCH₃ vs. ~18 ų for -F) increases steric bulk .
  • Impact : Reduced metabolic stability due to demethylation susceptibility.

Hydrogen Bonding and Crystal Packing

4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine
  • Structural Features :
    • Furyl group introduces π-π stacking interactions (centroid separation: 3.489 Å).
  • Comparison : The target compound’s 3,4-difluorophenyl group may hinder π-π stacking but could participate in C–F⋯H interactions, altering crystal packing.
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
  • Structural Features :
    • Intramolecular N–H⋯N hydrogen bonds stabilize conformation.
    • Weak C–H⋯O and C–H⋯π interactions dominate crystal packing .
  • Comparison : The absence of bulky substituents in the target compound may favor stronger intermolecular interactions.
MCHR1 Antagonists (e.g., SNAP-7941 and FE@SNAP)
  • Role of 4-(3,4-Difluorophenyl)pyrimidin-2-amine : Acts as a core structure in these antagonists.
  • Key Advantages :
    • Fluorine atoms improve blood-brain barrier penetration via increased lipophilicity.
    • Enhanced binding affinity due to optimal steric and electronic effects .
2-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine
  • Substituent : Trifluoromethyl (-CF₃) at the para position.
  • Higher molecular weight (255.20 g/mol) and steric bulk may reduce receptor compatibility .

Data Table: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties
4-(3,4-Difluorophenyl)pyrimidin-2-amine 3,4-difluorophenyl 237.22 -NH₂, -F High lipophilicity, MCHR1 antagonist core
4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine 4-(difluoromethoxy)phenyl 337.38 -NH₂, -OCHF₂ Enhanced polarity, hydrogen bonding
4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine 4-fluorophenyl, morpholino 380.43 -NH₂, -F, morpholino Improved solubility, lower lipophilicity
4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine 3,4-dimethoxyphenyl 275.30 -NH₂, -OCH₃ Electron-donating, metabolic instability
2-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine 4-trifluoromethylphenyl 255.20 -NH₂, -CF₃ Strong electron withdrawal, steric bulk

Biological Activity

4-(3,4-Difluorophenyl)pyrimidin-2-amine is a synthetic organic compound characterized by a pyrimidine core substituted with a 3,4-difluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and antimicrobial agent. The presence of fluorine enhances its lipophilicity and biological activity, making it suitable for therapeutic applications.

Chemical Structure

The molecular formula of 4-(3,4-Difluorophenyl)pyrimidin-2-amine is C10H8F2N4. Its structure features a six-membered pyrimidine ring with nitrogen atoms at positions 1 and 3, which plays a crucial role in its biological interactions.

Enzyme Inhibition

Research indicates that 4-(3,4-Difluorophenyl)pyrimidin-2-amine exhibits significant inhibitory effects on various enzymes. For instance, it has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial in cell cycle regulation. In vitro studies have shown that this compound can effectively inhibit the growth of different cancer cell lines by disrupting critical signaling pathways associated with cell proliferation.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against certain bacterial strains. Studies have indicated that it can form stable complexes with bacterial enzymes, leading to inhibition of bacterial growth. This suggests potential applications in treating bacterial infections.

Synthesis and Evaluation

The synthesis of 4-(3,4-Difluorophenyl)pyrimidin-2-amine typically involves heating a mixture of 3,4-difluorobenzaldehyde with guanidine nitrate in ethanol under reflux conditions. This method yields the desired pyrimidine derivative with good purity and yield.

Molecular Docking Studies

Molecular docking studies have revealed that 4-(3,4-Difluorophenyl)pyrimidin-2-amine binds effectively to target enzymes such as iNOS and COX-2. These studies suggest that the compound forms hydrophobic interactions with these targets, thereby inhibiting their activity and reducing inflammatory responses in macrophage cells .

Comparative Analysis with Similar Compounds

Compound Name Structure Unique Features
4-(2-Fluorophenyl)pyrimidin-2-amineSimilar core but with only one fluorineLess lipophilic than the difluoro variant
6-(3,4-Difluorophenyl)pyrimidin-2-amineSubstituent at position 6 instead of 4Potentially different biological activity due to position change
4-(3-Chlorophenyl)pyrimidin-2-amineChlorine instead of fluorineDifferent electronic properties affecting reactivity

This table highlights the unique fluorination pattern of 4-(3,4-Difluorophenyl)pyrimidin-2-amine, which may enhance its pharmacological properties compared to other compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.